5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol

Description

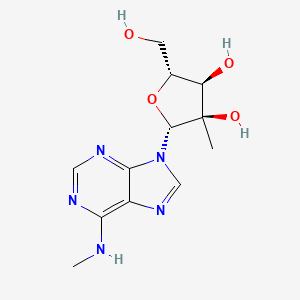

5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol is a synthetic nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a purine base. The compound features:

- A 6-methylamino substitution on the purine base (N⁶-methyladenine analog).

- A 3-methyl group and 5-hydroxymethyl group on the tetrahydrofuran ring.

- Diol groups at positions 3 and 4 of the sugar.

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNPPUSZNNZBJU-YUTYNTIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol, also known by its IUPAC name as (2R,3S,5R)-2-(hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C11H15N5O3

- Molecular Weight : 265.27 g/mol

- CAS Number : 2002-35-9

- Purity : 98.00% .

Research indicates that this compound interacts with various biological targets, particularly in cancer cells. It has been shown to affect ion channel activities, notably the human Aquaporin-1 (AQP1) channels. A study demonstrated that structurally related furan compounds, including this one, can block ion conductance through AQP1 channels without affecting water flux. This blockade leads to impaired cell migration and invasion in cancer cell lines expressing high levels of AQP1 .

Anticancer Effects

- Inhibition of Cell Migration and Invasion :

- Cytoskeletal Disruption :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural characteristics. The presence of the hydroxymethyl group and the purine moiety appears critical for its interaction with AQP1 channels and subsequent biological effects. In silico docking studies suggest that specific amino acid residues within the AQP1 channel play a role in binding the compound .

Data Tables

| Biological Activity | Effect | Cancer Cell Line |

|---|---|---|

| Cell Migration Inhibition | Significant reduction | HT29 |

| Cell Invasion Impairment | Selective impairment | MDA |

| Cytoskeletal Disruption | Disruption of actin filaments | SW480 |

Case Study 1: AQP1 Channel Interaction

A study conducted on Xenopus oocytes demonstrated that this compound effectively blocked ion currents through AQP1 channels with an IC50 value of approximately 0.43 mM. This finding highlights the potential for developing new therapeutic agents targeting aquaporin channels in cancer treatment .

Case Study 2: Cytotoxicity Assessment

In a separate investigation assessing cytotoxicity, it was found that while the compound inhibited motility and invasiveness in high-AQP1-expressing cancer lines, it did not reduce overall cell viability at doses effective for these actions. This suggests a promising therapeutic window for further development .

Comparison with Similar Compounds

Structural Modifications

The compound is compared to analogs with modifications on the purine base, sugar moiety, or both:

Physical Properties

Pharmacological Activity

- Target Compound : The 3-methyl and 5-hydroxymethyl groups may enhance metabolic stability or receptor binding compared to standard nucleosides.

- N⁶-Methyladenosine: Known to modulate RNA function (epitranscriptomics) and adenosine receptors .

- 2-Fluoroadenosine : Exhibits antiviral properties due to fluorine’s electronegativity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.